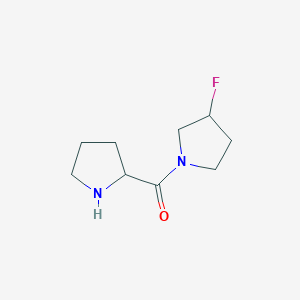

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine

Vue d'ensemble

Description

Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for a variety of chemical reactions and modifications, making it a versatile scaffold in drug discovery .Chemical Reactions Analysis

Pyrrolidine and its derivatives can undergo a variety of chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

Pyrrolidine is a saturated five-membered ring with a nitrogen atom. Its properties can be modified by various functional groups, leading to a wide range of physicochemical parameters .Applications De Recherche Scientifique

Découverte de médicaments

Le cycle pyrrolidine, qui est un composant clé de la « 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine », est largement utilisé par les chimistes médicinaux pour développer des composés pour le traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .

Activité anticonvulsivante

Les dérivés de la pyrrolidine, y compris la « this compound », ont été trouvés pour présenter une activité anticonvulsivante . Par exemple, le substituant non aromatique (sec-butyle) en position 3 du cycle pyrrolidine-2,5-dione et le fragment 3-trifluorométhylphénylpiperazine affectent positivement l'activité anticonvulsivante .

Inhibiteurs de la dipeptidyl peptidase IV

“(S)- (+)-3-Fluoropyrrolidine hydrochloride”, un composé apparenté, peut être utilisé comme bloc de construction pour la préparation de dérivés de pyrrolidine fluorés d'amides de cyclohexylglycine en tant qu'inhibiteurs potentiels de la dipeptidyl peptidase IV .

Potentiel anticancéreux

Des hybrides de thiosemicarbazone de pyrrolidine, qui pourraient potentiellement inclure la « this compound », ont été synthétisés et évalués pour leur potentiel anticancéreux in vitro contre diverses lignées cellulaires cancéreuses .

Activités antibactériennes et antifongiques

Certains dérivés de la pyrrolidine sont connus pour avoir des activités antibactériennes et antifongiques . Cela suggère que la « this compound » pourrait potentiellement être utilisée dans le développement de nouveaux agents antibactériens et antifongiques.

Activité antivirale

Les dérivés de la pyrrolidine ont également été trouvés pour présenter une activité antivirale . Par conséquent, la « this compound » pourrait potentiellement être utilisée dans le développement de nouveaux médicaments antiviraux.

Mécanisme D'action

Target of action

The targets of pyrrolidine-based compounds can vary widely depending on the specific compound and its functional groups. Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of action

The mode of action of pyrrolidine-based compounds depends on their specific structure and the biological target they interact with. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical pathways

Pyrrolidine-based compounds can affect a variety of biochemical pathways. The specific pathways affected would depend on the particular compound and its biological target .

Pharmacokinetics

The pharmacokinetic properties of pyrrolidine-based compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s structure and the presence of functional groups .

Result of action

The molecular and cellular effects of pyrrolidine-based compounds can vary widely and depend on the specific compound and its mode of action .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine-based compounds .

Avantages Et Limitations Des Expériences En Laboratoire

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine has several advantages for use in scientific research. It is a relatively inexpensive compound and is readily available. It is also relatively non-toxic, non-reactive, and non-volatile, making it safe to use in laboratory experiments. However, this compound is a chiral compound, meaning it has four different stereoisomers that must be separated and purified before use. This can be a time-consuming and expensive process.

Orientations Futures

There are several potential future directions for 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine research. One possible direction is to explore its potential as a catalyst in organic synthesis. Another potential direction is to investigate its potential as a ligand in coordination chemistry. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to develop more efficient methods for separating and purifying the four stereoisomers of this compound.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The interaction between this compound and these enzymes can result in altered enzyme activity, which may have therapeutic implications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to exhibit anti-inflammatory and anticancer activities by affecting specific signaling pathways . This compound may similarly impact these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. The fluorine atom in the compound can enhance its binding affinity, resulting in more potent biological effects . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Long-term exposure to this compound may result in cumulative effects on cellular processes, necessitating careful monitoring and evaluation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrrolidine derivatives have been shown to have dose-dependent effects on various physiological processes, including enzyme activity and cellular metabolism . It is essential to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. Pyrrolidine derivatives have been reported to interact with enzymes involved in key metabolic pathways, such as carbonic anhydrase . The interaction of this compound with these enzymes can lead to changes in metabolic processes, which may have therapeutic implications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Pyrrolidine derivatives have been shown to be distributed to various tissues, where they exert their biological effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Pyrrolidine derivatives have been reported to localize to various subcellular structures, where they interact with specific biomolecules . The localization of this compound within cells can impact its biological effects and therapeutic potential.

Propriétés

IUPAC Name |

(3-fluoropyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTHEVPZHGVFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)